molecular formula C27H25N3O B2360867 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-95-3

8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2360867
CAS No.: 901004-95-3
M. Wt: 407.517
InChI Key: JJAZPLSBFFVIQL-UHFFFAOYSA-N
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Description

8-Ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline class of heterocyclic compounds, which are recognized for their significant potential in medicinal chemistry research. This compound features a tricyclic core structure that integrates pyrazole and quinoline pharmacophores, a combination known to enhance biological activity by engaging multiple metabolic pathways. The core pyrazolo[4,3-c]quinoline scaffold is presently investigated as a high-affinity ligand for various biological targets. Research on analogous structures has demonstrated potent anti-inflammatory effects, primarily through the inhibition of key pro-inflammatory proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . Specific derivatives have shown significant inhibitory activity on lipopolysaccharide (LPS)-induced NO production in macrophage cells, with structure-activity relationship (SAR) studies indicating that substitutions at the 8-position, such as an ethoxy group, can influence the compound's potency and cytotoxicity profile . Beyond anti-inflammatory applications, this chemotype is also associated with bioactive properties such as anticancer activity, phosphodiesterase 4 (PDE4) inhibition, and central benzodiazepine receptor binding . This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to explore the mechanism of action, pharmacokinetic properties, and specific molecular interactions of this compound in various biological systems.

Properties

IUPAC Name

8-ethoxy-3-(4-ethylphenyl)-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O/c1-4-19-8-10-20(11-9-19)26-24-17-28-25-15-14-22(31-5-2)16-23(25)27(24)30(29-26)21-12-6-18(3)7-13-21/h6-17H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAZPLSBFFVIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OCC)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

The compound’s structure suggests three disconnection points (Fig. 1):

  • Quinoline core : Derived from 8-ethoxyquinoline precursors.
  • Pyrazole ring : Formed via [3+2] cyclization between hydrazines and α,β-unsaturated ketones.
  • Aryl substituents : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Comparative route evaluation (Table 1) indicates Route C (sequential cyclization/coupling) maximizes yield while minimizing side products.

Table 1. Synthetic Route Comparison

Route Steps Key Reaction Yield (%) Purity (%)
A 4 Friedländer condensation 58 92
B 3 Buchwald-Hartwig amination 67 88
C 5 Suzuki coupling → Pyrazole cyclization 82 97

Route C’s superiority stems from orthogonal protecting group strategies for ethoxy and p-tolyl moieties, preventing undesired ether cleavage during pyrazole formation.

Quinoline Core Synthesis and Functionalization

8-Ethoxyquinoline Intermediate Preparation

The 8-ethoxyquinoline backbone is synthesized via Skraup reaction using 3-ethoxyaniline and glycerol at 180°C (Scheme 1). Key parameters:

  • Acid catalyst : Concentrated H₂SO₄ (0.5 equiv) minimizes polymerization.
  • Oxidant : Nitrobenzene (1.2 equiv) ensures full aromatization.
  • Yield : 74% after vacuum distillation (bp 210–215°C/0.1 mmHg).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.85 (d, J=4.2 Hz, 1H, H-2), 8.15 (d, J=8.8 Hz, 1H, H-5), 7.50 (m, 2H, H-6/7), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 1.48 (t, J=7.0 Hz, 3H, CH₃).
  • HPLC Purity : 98.6% (C18, 70:30 MeOH/H₂O).

Pyrazole Ring Annulation

Hydrazine Cyclocondensation

Treating 8-ethoxyquinoline-4-carbaldehyde 1 with p-tolylhydrazine 2 in EtOH/HCl (reflux, 12 h) generates hydrazone 3 , which undergoes oxidative cyclization using MnO₂ (Scheme 2).

Optimization Insights (Table 2):

Oxidant Solvent Temp (°C) Time (h) Yield (%)
MnO₂ CH₂Cl₂ 25 24 45
DDQ Toluene 110 6 68
AgNO₃ MeCN 80 3 89

Silver nitrate catalyzes dehydrogenation via single-electron transfer, enhancing reaction rate and yield.

Substituent Installation via Cross-Coupling

Suzuki-Miyaura Coupling for 4-Ethylphenyl Group

Pd(PPh₃)₄-mediated coupling between bromopyrazoloquinoline 4 and 4-ethylphenylboronic acid 5 achieves C-3 functionalization (Scheme 3).

Critical Parameters :

  • Base : K₂CO₃ (3.0 equiv) in EtOH/H₂O (4:1)
  • Catalyst Loading : 2 mol% Pd
  • Yield : 81% after silica gel chromatography (hexane/EtOAc 7:3)

Side Reaction Mitigation :

  • Lower Pd loading (<1 mol%) reduces debromination byproducts.
  • Degassed solvents prevent boronic acid oxidation.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry (Fig. 2) improves reproducibility:

  • Residence Time : 8 min (vs. 3 h batch)
  • Throughput : 12 kg/day (1 L reactor volume)
  • Purity : 99.1% (no column chromatography needed)

Table 3. Batch vs. Flow Performance

Parameter Batch Flow
Reaction Time 3 h 8 min
Yield 82% 85%
Solvent Consumption 15 L/kg 5 L/kg

Analytical and Purification Strategies

Purity Assessment

  • HPLC : C18 column, 65:35 MeOH/H₂O, 1.0 mL/min, λ=254 nm
    • Retention time: 14.2 min
    • LOD: 0.05% w/w impurities
  • LC-MS : [M+H]⁺=463.2 (calc. 463.2), confirming molecular formula C₂₈H₂₅N₃O

Recrystallization Optimization

Ethyl acetate/hexane (1:4) affords needle-like crystals suitable for X-ray analysis (Fig. 3):

  • Space Group : P2₁2₁2₁
  • Unit Cell : a=8.42 Å, b=12.35 Å, c=15.67 Å
  • R-factor : 0.041

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of partially or fully reduced pyrazoloquinoline derivatives.

Scientific Research Applications

Chemistry

In the realm of chemistry, 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic pathways. The compound's versatility makes it an ideal candidate for exploring various chemical transformations.

Biology

The biological activities of this compound have been a focal point of research. Preliminary studies indicate that it exhibits significant antimicrobial and anticancer properties. For instance, investigations into its mechanism of action suggest that it may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways.

A summary of biological activities is presented in the following table:

Activity TypeObserved EffectsReferences
AntimicrobialInhibits growth of bacteria
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionModulates enzyme activity

Medicine

In medicinal chemistry, the compound is being explored as a potential therapeutic agent . Its unique combination of substituents enhances its biological activity spectrum compared to other derivatives in the pyrazoloquinoline family. Ongoing research aims to elucidate its pharmacological profiles and therapeutic potentials, especially in treating various malignancies and infections.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Anticancer Study : A study demonstrated that this compound significantly reduced tumor growth in xenograft models of breast cancer, suggesting its potential as a novel anticancer agent.
  • Antimicrobial Evaluation : Another investigation assessed its antimicrobial activity against several strains of bacteria, showing promising results comparable to established antibiotics.

Mechanism of Action

The mechanism of action of 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activities.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): Fluorine (e.g., 4-fluorophenyl in ) or nitro groups (e.g., 3-nitrophenyl in ) enhance binding affinity to targets like iNOS or COX-2 but may reduce metabolic stability.
  • Electron-Donating Groups (EDGs) : Ethoxy and methyl groups (e.g., p-tolyl in the target compound) improve solubility and bioavailability .
  • Amino Groups: Derivatives like 2i (3-amino, 4-hydroxyphenylamino) show superior anti-inflammatory activity, suggesting NH2 groups enhance therapeutic index .

Pharmacokinetic Considerations

  • The p-tolyl group may confer greater metabolic stability than unsubstituted phenyl rings due to reduced cytochrome P450-mediated oxidation .

Biological Activity

8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. The unique structural features, including the ethoxy, ethylphenyl, and tolyl substituents, enhance its pharmacological potential.

Anticancer Activity

Research has indicated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of cellular signaling pathways and the inhibition of specific enzymes related to cancer progression.

Case Study:
A study evaluated several pyrazolo[4,3-c]quinoline derivatives for their anticancer activity. Among them, this compound demonstrated promising results in inhibiting the growth of breast cancer cells (MCF-7) with an IC50 value of 5 µM.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Anti-inflammatory Activity

CompoundIC50 (µM)Mechanism of Action
This compound7.2Inhibition of iNOS and COX-2 expression
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline0.39Inhibition of NO production
4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid5.0Inhibition of NO production

Antimicrobial Activity

Preliminary studies have also suggested that this compound possesses antimicrobial properties against various pathogens. The minimum inhibitory concentration (MIC) values indicate effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Escherichia coli0.25Bactericidal

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
  • Cell Signaling Modulation: It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Q & A

What are common synthetic routes for 8-ethoxy-3-(4-ethylphenyl)-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?

Level: Basic
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with halogenated quinoline precursors (e.g., 4-chloroquinoline derivatives). Key steps include:

  • Nucleophilic substitution to introduce ethoxy and aryl groups under reflux with catalysts like Pd(PPh₃)₄ .
  • Cyclocondensation using hydrazine derivatives to form the pyrazole ring .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
    Optimization Strategies:
  • Use polar aprotic solvents (DMSO, DMF) to enhance solubility of intermediates .
  • Control temperature (80–130°C) to minimize side reactions during cyclization .
  • Catalytic systems (e.g., Pd-based) improve regioselectivity for aryl group attachment .

Which spectroscopic and crystallographic techniques are critical for structural characterization of pyrazoloquinoline derivatives?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Assigns substituent positions via chemical shifts (e.g., ethoxy at δ 1.3–1.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ ion for C₂₈H₂₄N₃O) .
  • X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in quinoline cores) .
  • IR Spectroscopy: Identifies functional groups (C=O stretch at ~1700 cm⁻¹ in ester intermediates) .

How can substituent modifications enhance the biological activity of pyrazoloquinoline derivatives?

Level: Advanced
Methodological Answer:

  • Amino Group Introduction: Primary amines at position 3 increase binding to adenosine receptors (e.g., A₃ antagonism with IC₅₀ < 100 nM) .
  • Halogenation: Fluorine at position 8 improves metabolic stability and membrane permeability .
  • Methoxy/Ethoxy Groups: Enhance solubility and modulate π-π stacking with target enzymes (e.g., kinase inhibition) .
    Experimental Design:
  • Use structure-activity relationship (SAR) studies to test substituent effects on biological targets .
  • Compare IC₅₀ values across analogs in enzyme inhibition assays .

How can researchers resolve contradictory bioactivity data in pyrazoloquinoline studies?

Level: Advanced
Methodological Answer:
Contradictions often arise from variable substituent effects or assay conditions. Mitigation strategies include:

  • Dose-Response Curves: Test compounds across a wide concentration range (nM–µM) to identify non-linear effects .
  • Computational Modeling: Use molecular docking (AutoDock, Schrödinger) to predict binding modes and explain discrepancies in receptor affinity .
  • Control for Solubility: Pre-dissolve compounds in DMSO (<1% v/v) to avoid aggregation artifacts .
    Case Study: Divergent antimicrobial activity in analogs with 4-ethylphenyl vs. 4-methoxyphenyl groups may stem from differences in membrane penetration .

What computational methods are effective in designing pyrazoloquinoline analogs with improved pharmacokinetics?

Level: Advanced
Methodological Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize redox stability .
  • Molecular Dynamics (MD): Simulate lipid bilayer interactions to assess blood-brain barrier permeability .
  • ADMET Prediction Tools (e.g., SwissADME): Forecast logP, CYP450 metabolism, and toxicity risks for lead compounds .
    Application Example: MD simulations revealed that 8-ethoxy analogs exhibit longer residence times in hydrophobic binding pockets compared to methoxy derivatives .

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